molecular formula C9H7FN2 B6305170 4-Fluoroindoline-5-carbonitrile CAS No. 2092093-82-6

4-Fluoroindoline-5-carbonitrile

Cat. No.: B6305170
CAS No.: 2092093-82-6
M. Wt: 162.16 g/mol
InChI Key: IQRZLXRQHMJWMR-UHFFFAOYSA-N
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Description

4-Fluoroindoline-5-carbonitrile is a chemical compound with the molecular formula C9H7FN2 and a molecular weight of 162.17 g/mol It is a fluorinated derivative of indoline, characterized by the presence of a fluorine atom at the 4-position and a nitrile group at the 5-position of the indoline ring

Preparation Methods

The synthesis of 4-Fluoroindoline-5-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 5-fluoroindoline-2,3-dione with various anilines under microwave irradiation. This method utilizes copper dipyridine dichloride as a catalyst and offers advantages such as shorter reaction times and higher yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring consistency and purity of the final product.

Chemical Reactions Analysis

4-Fluoroindoline-5-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex molecules.

Common reagents used in these reactions include anilines, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

4-Fluoroindoline-5-carbonitrile can be compared with other similar compounds, such as:

    4-Fluoroindole: Lacks the nitrile group but shares the fluorine substitution at the 4-position.

    5-Fluoroindoline: Lacks the nitrile group but has the fluorine substitution at the 5-position.

    4-Fluoro-2,3-dihydro-1H-indole-5-carbonitrile: Similar structure but with additional hydrogenation at the 2,3-positions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

4-fluoro-2,3-dihydro-1H-indole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-9-6(5-11)1-2-8-7(9)3-4-12-8/h1-2,12H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRZLXRQHMJWMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C(=C(C=C2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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